![molecular formula C17H20N2O2 B14300197 N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide CAS No. 116708-62-4](/img/structure/B14300197.png)
N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(methylamino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing amides.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible development as a therapeutic agent for treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various receptors or enzymes, modulating their activity. The compound may bind to specific molecular targets, altering signaling pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Hydroxyphenyl)-N-[2-(methylamino)ethyl]benzamide
- N-(4-Chlorophenyl)-N-[2-(methylamino)ethyl]benzamide
- N-(4-Methylphenyl)-N-[2-(methylamino)ethyl]benzamide
Uniqueness
N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide is unique due to the presence of the methoxy group, which can influence its pharmacological properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
116708-62-4 |
|---|---|
Molekularformel |
C17H20N2O2 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide |
InChI |
InChI=1S/C17H20N2O2/c1-18-12-13-19(15-8-10-16(21-2)11-9-15)17(20)14-6-4-3-5-7-14/h3-11,18H,12-13H2,1-2H3 |
InChI-Schlüssel |
UTSZWZXQVFIYOH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
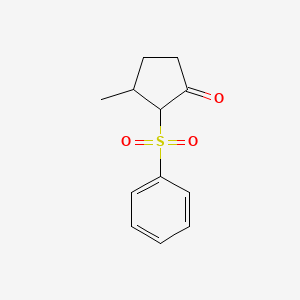
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
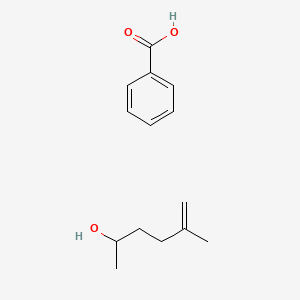
![3-[(4-Bromophenyl)sulfanyl]propanenitrile](/img/structure/B14300132.png)
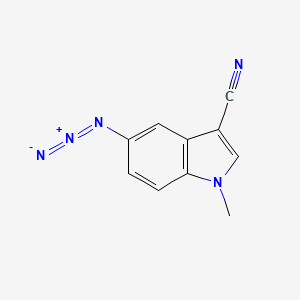
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
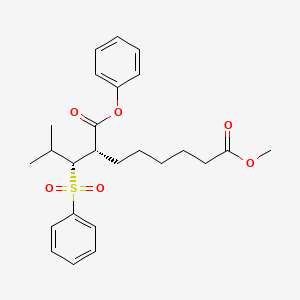
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
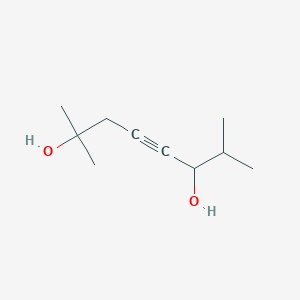
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

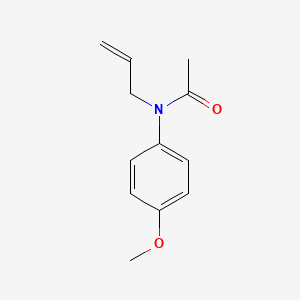
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
